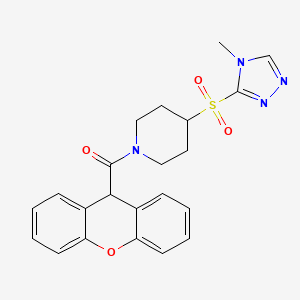

methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate

説明

“Methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate” is a chemical compound with the molecular formula C12H13NO3 . It is an indole derivative, which is a significant heterocyclic system in natural products and drugs .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringCOC(=O)C1=CC2=C(OC)C=CC=C2N1 . This indicates the presence of a methoxy group (OCH3) and a carboxylate group (COO-) in the indole ring structure.

科学的研究の応用

Spectroscopic and Computational Studies

Methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate has been studied for its spectroscopic properties, which are crucial for understanding its biological activity. FT-IR, FT-Raman, UV, and NMR spectroscopic profiling, along with computational studies, have been conducted to explore its electronic nature and reactive sites. These studies have provided valuable insights into the molecule's structural and electronic characteristics, which are essential for developing potential applications in medicinal chemistry (Almutairi et al., 2017).

Application in Peptide and Peptoid Conformation Elucidation

Research has focused on synthesizing novel tryptophan analogs, such as this compound, for application in peptide and peptoid conformation elucidation studies. These derivatives offer a ring that bridges the α-carbon and the 4-position of the indole ring, restricting the conformational flexibility of the side chain while allowing for further derivatization (Horwell et al., 1994).

Synthesis of Bioreductive Anticancer Agents

This compound is a precursor in the synthesis of indolequinones, which are used in the development of novel bioreductive anticancer agents. These compounds have been studied for their cytotoxicity towards both aerobic and hypoxic mammalian cells, indicating their potential in cancer therapy (Cotterill et al., 1994).

Development of Insulin Receptor Activators

Research has been conducted on the selective conversion of certain compounds into methyl esters, using this compound as a structural skeleton. This has led to the synthesis of potential insulin receptor activators, an important area in diabetes research (Chou et al., 2006).

将来の方向性

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The development of novel synthesis methods and the investigation of their biological activities could be potential future directions in the research of “Methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate” and similar compounds.

作用機序

Target of Action

Indole derivatives, to which this compound belongs, are known to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including cell biology and the treatment of various disorders .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these activities would depend on the specific pathways involved.

Result of Action

Indole derivatives are known to have a broad spectrum of biological activities , suggesting that this compound could have diverse molecular and cellular effects.

特性

IUPAC Name |

methyl 4-methoxy-1-methylindole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-13-9-5-4-6-11(15-2)8(9)7-10(13)12(14)16-3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUWHKCSKYDXOCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C1C(=O)OC)C(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-((5-((4-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2433920.png)

![2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2433931.png)

![N-(3,4-dichlorophenyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2433934.png)

![4-Methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2433935.png)

![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(methylthio)benzamide](/img/structure/B2433936.png)

![tetrahydro-1H-cyclopenta[c]furan-5(3H)-one](/img/structure/B2433937.png)